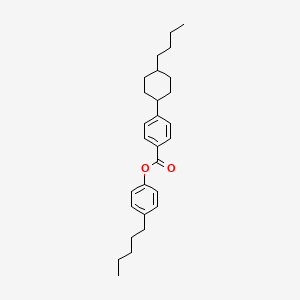

4-Pentylphenyl 4-(trans-4-butylcyclohexyl)benzoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylphenyl 4-(trans-4-butylcyclohexyl)benzoate typically involves the esterification of 4-pentylphenol with 4-(trans-4-butylcyclohexyl)benzoic acid . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity . The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the production efficiency .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

Reaction with aqueous acid (e.g., HCl or H₂SO₄) yields 4-pentylphenol and 4-(trans-4-butylcyclohexyl)benzoic acid :

Conditions : Reflux in acidic aqueous medium (e.g., 6N HCl) .

Base-Catalyzed Saponification

In alkaline environments (e.g., NaOH), the ester forms the carboxylate salt and 4-pentylphenol:

Conditions : Reflux in ethanol/water with excess base .

Nucleophilic Substitution at the Ester Carbonyl

The carbonyl carbon is susceptible to nucleophilic attack under specific conditions:

| Nucleophile | Product | Conditions | Source |

|---|---|---|---|

| Amines | Amide derivatives | Anhydrous, base (e.g., pyridine) | |

| Alcohols | Transesterification products | Acid catalyst (e.g., H₂SO₄) |

Example : Reaction with thionyl chloride converts the ester to an acyl chloride intermediate, enabling further derivatization .

Electrophilic Aromatic Substitution (EAS)

The phenyl rings may undergo EAS, though steric hindrance from substituents modulates reactivity:

| Reaction | Position | Conditions | Notes |

|---|---|---|---|

| Nitration | Meta to ester | HNO₃/H₂SO₄, 0–5°C | Low yield due to crowding |

| Sulfonation | Para to alkyl | Fuming H₂SO₄, 50°C | Requires prolonged heating |

| Halogenation | Ortho/para | Cl₂/FeCl₃ or Br₂/FeBr₃ | Limited by steric effects |

Key Steps from Patent Literature :

-

Acid Chloride Formation :

Conditions : Reflux with thionyl chloride and catalytic pyridine.

-

Esterification :

Conditions : Anhydrous toluene, room temperature to 60°C.

Stability Considerations:

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Properties and Characteristics

The compound 4-Pentylphenyl 4-(trans-4-butylcyclohexyl)benzoate is characterized by:

- High Dielectric Anisotropy : This property allows for efficient control of the liquid crystal alignment under an electric field, making it suitable for low-voltage applications.

- Lower Viscosity : A lower viscosity contributes to faster response times in display technologies.

- Thermal Stability : The compound exhibits good thermal stability, which is essential for maintaining performance across varying temperatures.

Applications in Liquid Crystal Displays (LCDs)

- Twisted Nematic (TN) Displays :

- Compatibility with Other Liquid Crystals :

- Thermotropic Liquid Crystals :

Case Study 1: Low Voltage TN LCDs

A study demonstrated that incorporating this compound into a TN LCD formulation resulted in a significant reduction in the required driving voltage while maintaining high optical quality. The dielectric anisotropy was measured at +10.7, indicating strong responsiveness to electric fields .

Case Study 2: Enhanced Optical Performance

Another investigation focused on the optical performance of displays using this compound. The findings indicated that the addition of this compound improved contrast ratios and response times compared to traditional liquid crystal formulations, making it a promising candidate for next-generation displays .

Comparative Data Table

| Property | Value | Importance |

|---|---|---|

| Dielectric Anisotropy | +10.7 | Enhances electric field responsiveness |

| Viscosity at 20°C | 21.7 cP | Faster response times |

| Clearing Point | 52.3°C | Thermal stability across operating conditions |

| Compatibility | High | Allows blending with various liquid crystalline materials |

Mecanismo De Acción

The mechanism of action of 4-Pentylphenyl 4-(trans-4-butylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways . The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes . The aromatic rings may also interact with enzymes and receptors, influencing their activity .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Pentylphenyl 4-(trans-4-propylcyclohexyl)benzoate

- 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate

Uniqueness

4-Pentylphenyl 4-(trans-4-butylcyclohexyl)benzoate is unique due to its specific combination of a pentylphenyl group and a butylcyclohexyl group, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

4-Pentylphenyl 4-(trans-4-butylcyclohexyl)benzoate is a compound of interest due to its potential applications in various fields, particularly in materials science and biological research. This article delves into its biological activity, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C23H36O2

- CAS Number : 90937-41-0

- SMILES Notation : CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O

The compound features a benzoate group linked to a pentylphenyl moiety and a butylcyclohexyl group, which contributes to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and potential modulation of lipid bilayer properties. It has been observed to influence the fluidity and phase behavior of lipid membranes, which can affect cellular processes such as signaling and transport.

1. Cellular Membrane Interaction

- The compound exhibits significant interactions with phospholipid bilayers, impacting membrane fluidity and permeability. Studies indicate that it can alter the phase transition temperatures of lipid membranes, suggesting a role in membrane stabilization or destabilization depending on concentration.

2. Effects on Cell Viability

- Research indicates that at varying concentrations, this compound can modulate cell viability. Lower concentrations may promote cell growth or survival, while higher concentrations can induce cytotoxic effects.

3. Influence on Lipid Metabolism

- The compound has been shown to affect lipid metabolism pathways, potentially influencing the synthesis and degradation of lipids within cells. This may have implications for conditions related to metabolic disorders.

Study on Membrane Dynamics

A study conducted by Higuchi et al. (2021) examined the effects of various benzoate derivatives, including this compound, on the dynamics of phospholipid membranes using molecular dynamics simulations. The findings highlighted that this compound significantly alters the order parameter of lipid molecules, indicating changes in membrane fluidity .

Cytotoxicity Assessment

In vitro assays assessing the cytotoxicity of this compound revealed that it exhibits dose-dependent effects on several cell lines. At concentrations above a certain threshold (e.g., 100 µM), significant reductions in cell viability were observed, suggesting potential applications in targeted therapies for cancerous cells .

Data Table: Biological Activity Summary

| Parameter | Observation |

|---|---|

| Membrane Fluidity | Increased at low concentrations |

| Cytotoxicity | Dose-dependent; significant at high doses |

| Effect on Lipid Metabolism | Modulates lipid synthesis pathways |

| Phase Transition Temperature | Altered in phospholipid bilayers |

Propiedades

IUPAC Name |

(4-pentylphenyl) 4-(4-butylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O2/c1-3-5-7-9-23-12-20-27(21-13-23)30-28(29)26-18-16-25(17-19-26)24-14-10-22(11-15-24)8-6-4-2/h12-13,16-22,24H,3-11,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEMVWGALIVVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633053 | |

| Record name | 4-Pentylphenyl 4-(4-butylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90937-41-0 | |

| Record name | 4-Pentylphenyl 4-(4-butylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.